molecular formula C13H8FNS B160264 2-(2-Fluorophenyl)-1,3-benzothiazole CAS No. 1747-46-2

2-(2-Fluorophenyl)-1,3-benzothiazole

Cat. No.: B160264
CAS No.: 1747-46-2
M. Wt: 229.27 g/mol
InChI Key: IGKJUTSXNFGQOX-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-1,3-benzothiazole is a heterocyclic aromatic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the fluorine atom on the phenyl ring enhances its chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-1,3-benzothiazole typically involves the cyclization of 2-aminothiophenol with 2-fluorobenzoyl chloride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine or triethylamine. The general reaction scheme is as follows:

    Step 1: 2-Aminothiophenol reacts with 2-fluorobenzoyl chloride in the presence of a base.

    Step 2: The intermediate formed undergoes cyclization to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound, such as 2-(2-Fluorophenyl)-1,3-benzothiazoline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Fluorophenyl)-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The fluorine atom enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-benzothiazole: Lacks the fluorine atom, resulting in different chemical properties and biological activities.

    2-(2-Chlorophenyl)-1,3-benzothiazole: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

    2-(2-Bromophenyl)-1,3-benzothiazole: Similar structure with a bromine atom, used in different contexts due to its distinct properties.

Uniqueness

2-(2-Fluorophenyl)-1,3-benzothiazole is unique due to the presence of the fluorine atom, which imparts enhanced stability, lipophilicity, and binding affinity. These properties make it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(2-fluorophenyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNS/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKJUTSXNFGQOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323235
Record name 2-(2-fluorophenyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1747-46-2
Record name NSC403407
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403407
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-fluorophenyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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